molecular formula C21H20N4O B2384556 N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-73-4

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2384556
M. Wt: 344.418
InChI Key: ANXWATSRQDMCSO-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been studied for their significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Cytotoxic and Antitumor Properties

Research has highlighted the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives showing significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Another study identified pyrazole derivatives with antitumor, antifungal, and antibacterial activities, confirming the potential pharmacophore sites for these effects (Titi et al., 2020).

Anti-inflammatory and Anti-cancer Activities

A facile, regioselective synthesis method for pyrazolo[1,5-a]pyrimidine analogs demonstrated promising anti-inflammatory and anti-cancer activities, underlining the compound's therapeutic potential (Kaping et al., 2016).

Antimicrobial Effects

Research has also focused on the antimicrobial efficacy of pyrimidine derivatives when incorporated into materials such as polyurethane varnish and printing ink paste, showcasing very good antimicrobial effects (El‐Wahab et al., 2015).

Synthesis and Characterization

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives and their biological evaluation have been a key area of research. Studies have explored various synthesis routes and the structural refinement for enhanced receptor-ligand recognition in potential therapeutic applications (Squarcialupi et al., 2016).

Quantum Chemical Calculations

Quantum chemical calculations have been performed on novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, providing insights into their molecular properties and potential applications in scientific research (Saracoglu et al., 2019).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-7-9-16(10-8-14)19-13-22-25-20(11-15(2)23-21(19)25)24-17-5-4-6-18(12-17)26-3/h4-13,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXWATSRQDMCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

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